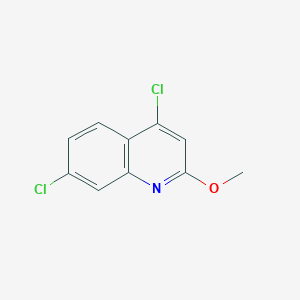
4,7-dichloro-2-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-dichloro-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and a methoxy group at the 2 position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-2-methoxyquinoline typically involves the reaction of 2-methoxyaniline with 4,7-dichloroquinoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions: 4,7-dichloro-2-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group at the 2 position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
科学研究应用
4,7-dichloro-2-methoxyquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,7-dichloro-2-methoxyquinoline involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound also interacts with cellular membranes, leading to increased permeability and disruption of membrane integrity.
相似化合物的比较
4,7-dichloro-2-methoxyquinoline is unique due to the presence of both methoxy and dichloro substituents on the quinoline ring. Similar compounds include:
4,7-Dichloroquinoline: Lacks the methoxy group and is primarily used as an intermediate in the synthesis of antimalarial drugs.
2-Methoxyquinoline: Lacks the chlorine substituents and has different chemical reactivity and biological activity.
Chloroquine: A well-known antimalarial drug that contains a 4-aminoquinoline structure.
The presence of the methoxy group in this compound enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications compared to its analogs.
属性
分子式 |
C10H7Cl2NO |
|---|---|
分子量 |
228.07 g/mol |
IUPAC 名称 |
4,7-dichloro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-5-8(12)7-3-2-6(11)4-9(7)13-10/h2-5H,1H3 |
InChI 键 |
YKCJMRBCXAWAKQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C=CC(=C2)Cl)C(=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Bis[(2-methylphenyl)methylidene]thian-4-one](/img/structure/B8542264.png)
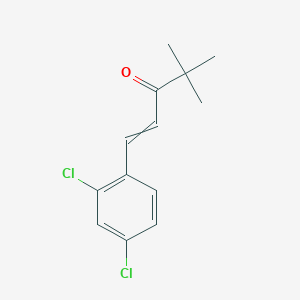
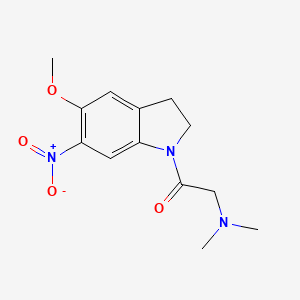
![Pyrido[3,4-d]pyriMidine-7(6H)-carboxylic acid, 2-chloro-5,8-dihydro-4-[(3S)-3-Methyl-4-Morpholinyl]-, 1,1-diMethylethyl ester](/img/structure/B8542282.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]-](/img/structure/B8542286.png)
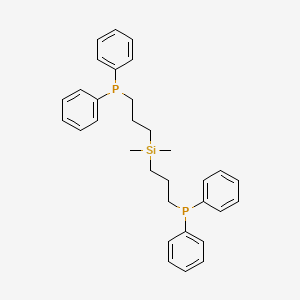
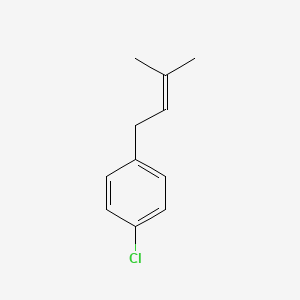
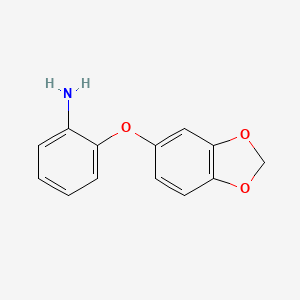
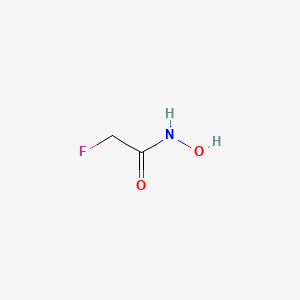
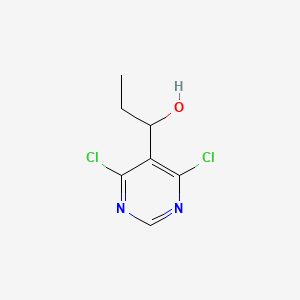
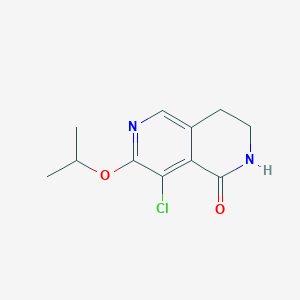
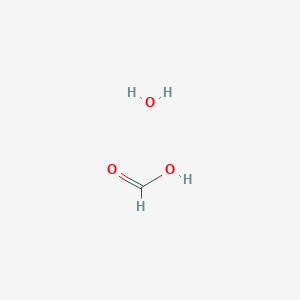
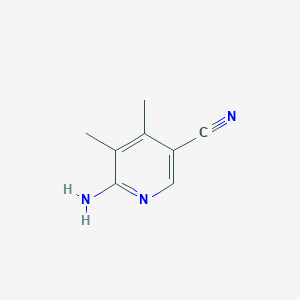
![(4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinolin-7-ol](/img/structure/B8542341.png)
